molecular formula C7H13N B1373233 3-Cyclopropylpyrrolidine CAS No. 1250004-31-9

3-Cyclopropylpyrrolidine

Cat. No.: B1373233
CAS No.: 1250004-31-9
M. Wt: 111.18 g/mol
InChI Key: DIPYDHCEOYPCTC-UHFFFAOYSA-N
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Description

3-Cyclopropylpyrrolidine is a chemical compound with the molecular formula C7H13N It features a pyrrolidine ring substituted with a cyclopropyl group at the third position

Scientific Research Applications

3-Cyclopropylpyrrolidine has a wide range of applications in scientific research:

Safety and Hazards

3-Cyclopropylpyrrolidine is classified as a dangerous substance. It is highly flammable and causes severe skin burns and eye damage. It is harmful if swallowed or inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclopropylpyrrolidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with 1,4-dibromobutane in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrrolidines .

Mechanism of Action

The mechanism by which 3-cyclopropylpyrrolidine exerts its effects involves interactions with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to changes in biological pathways. The exact mechanism can vary depending on the context of its use .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropylpyrrolidine is unique due to the presence of both the cyclopropyl group and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications .

Properties

IUPAC Name

3-cyclopropylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-6(1)7-3-4-8-5-7/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPYDHCEOYPCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250004-31-9
Record name 3-cyclopropylpyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropylpyrrolidine
Reactant of Route 2
3-Cyclopropylpyrrolidine
Reactant of Route 3
3-Cyclopropylpyrrolidine
Reactant of Route 4
3-Cyclopropylpyrrolidine
Reactant of Route 5
3-Cyclopropylpyrrolidine
Reactant of Route 6
3-Cyclopropylpyrrolidine

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